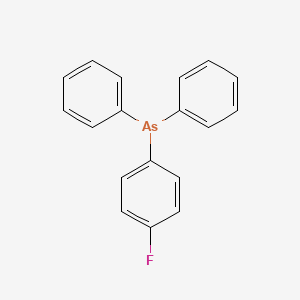
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid is a chemical compound with a unique structure characterized by a cyclopropene ring and a long undecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the undecanoic acid moiety. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopropene ring to a cyclopropane ring.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce cyclopropane derivatives.
Applications De Recherche Scientifique
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropene ring may interact with enzymes or receptors, leading to changes in biological activity. The undecanoic acid chain may also play a role in modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-(2-Cyclopenten-1-yl)undecanoic acid: This compound has a similar structure but with a cyclopentene ring instead of a cyclopropene ring.
Undecanoic acid: A simpler compound with only the undecanoic acid chain and no cyclopropene ring.
Uniqueness
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid is unique due to its cyclopropene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
| 125332-53-8 | |
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
11-(2-propylcyclopropen-1-yl)undecanoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-11-15-14-16(15)12-9-7-5-3-4-6-8-10-13-17(18)19/h2-14H2,1H3,(H,18,19) |
Clé InChI |
OTTVZEIDBFCAGE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C1)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)


![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
